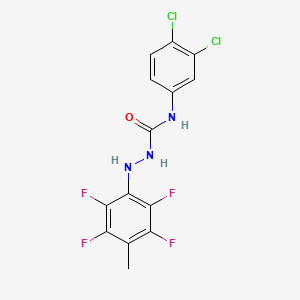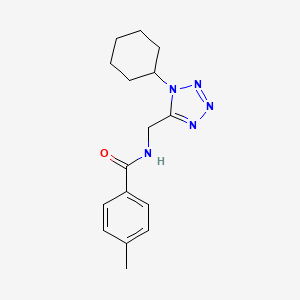
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide” is a complex organic compound. It contains a cyclohexyl group, a tetrazole group, a methyl group, and a benzamide group. The presence of these groups suggests that this compound could have interesting chemical properties and potential uses in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclohexyl group is a six-membered ring, the tetrazole group contains a five-membered ring with four nitrogen atoms and one carbon atom, the methyl group is a simple -CH3 group, and the benzamide group consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the properties of its constituent groups. For example, the tetrazole group is known to participate in various chemical reactions, particularly those involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms in the tetrazole group could make this compound a potential hydrogen bond acceptor .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical synthesis and characterization of novel compounds, including those related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, play a significant role in the development of new materials and drugs. For example, the synthesis of new diamines and their polymerization with different anhydrides to create polyimides showcases the versatility of aromatic compounds in material science. These polymers exhibit high solubility in organic solvents and are characterized by their thermal stability and specific heat capacities, highlighting their potential in various industrial applications (Butt et al., 2005).
Antimicrobial Activity
This compound derivatives have been studied for their antimicrobial properties. For instance, a series of compounds incorporating the thiazole ring were synthesized and evaluated for their antibacterial and antifungal activities. These studies revealed that some derivatives exhibit significant inhibitory action against a range of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential as therapeutic agents for microbial infections (Desai et al., 2013).
Anticonvulsant Effects
Research into the anticonvulsant activity of 4-aminobenzamides, including structures related to this compound, has identified several compounds with significant effects against seizures induced by electroshock and pentylenetetrazole. These studies contribute to the understanding of the structural requirements for anticonvulsant activity and offer potential leads for the development of new antiepileptic drugs (Clark et al., 1984).
Anticancer Potential
The exploration of this compound derivatives has extended to anticancer research. Compounds such as AZD4877 have been identified as potent inhibitors of kinesin spindle protein (KSP), exhibiting significant efficacy in arresting cancer cells in mitosis and inducing cell death. Such studies highlight the potential of these compounds as novel therapeutic agents for cancer treatment (Theoclitou et al., 2011).
Mecanismo De Acción
Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound.
Safety and Hazards
Propiedades
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-7-9-13(10-8-12)16(22)17-11-15-18-19-20-21(15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLNXDMVXTQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]but-2-ynamide](/img/structure/B2844856.png)
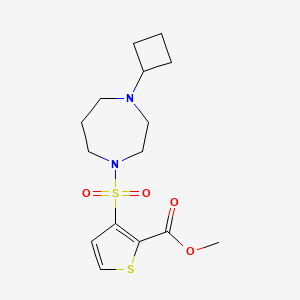


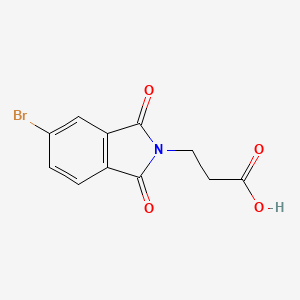
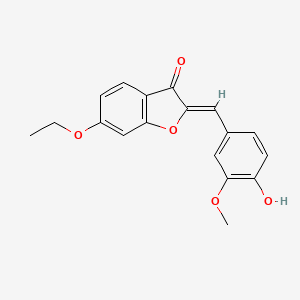
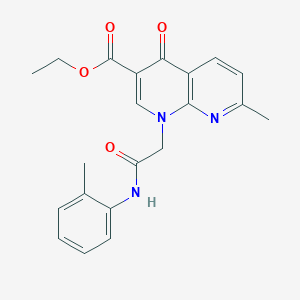

![N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2844871.png)
![3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2844872.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2844875.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2844877.png)
